molecular formula C11H8N4 B575751 2,4,8,10-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene CAS No. 177528-39-1

2,4,8,10-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene

Cat. No.: B575751
CAS No.: 177528-39-1
M. Wt: 196.213
InChI Key: LEMODTUYEXHTIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline typically involves intramolecular cyclization reactions. One common method is the cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .

Industrial Production Methods: While specific industrial production methods for 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch and continuous flow processes, can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoquinoxalines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These characteristics enhance its interaction with biological targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

2,4,8,10-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-9-11-10(3-1)15-6-12-4-8(15)5-14(11)7-13-9/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMODTUYEXHTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN2C3=CC=CC4=C3N1C=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663432
Record name 7H-Diimidazo[1,5-a:1',5',4'-de]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177528-39-1
Record name 7H-Diimidazo[1,5-a:1',5',4'-de]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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